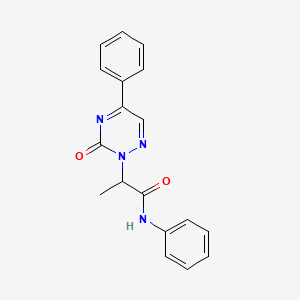
N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a chromene core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The chromene core is then synthesized separately, often involving chlorination to introduce the dichloro substituents. Finally, the pyrazole and chromene intermediates are coupled through amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The dichloro groups in the chromene core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chromene core .
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s functional groups, which form specific bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride: This compound shares the pyrazole ring and benzyl group but lacks the chromene core and carboxamide group.
N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide: Similar in structure but with a chloroacetamide group instead of the chromene core.
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a pyrazole ring, a dichloro-substituted chromene core, and a carboxamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry .
Properties
Molecular Formula |
C20H13Cl2N3O3 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-6,8-dichloro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-13-8-14-16(26)10-17(28-19(14)15(22)9-13)20(27)24-18-6-7-23-25(18)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,24,27) |
InChI Key |
LUTWGHJEZKHIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11314276.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11314281.png)
![N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11314282.png)

![5-[(2-chlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11314287.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314290.png)
![4-(2-ethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11314310.png)
![2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B11314313.png)
![6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314314.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11314339.png)
![N-[1-(4-fluorophenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11314366.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11314371.png)

![2-ethoxy-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11314377.png)
